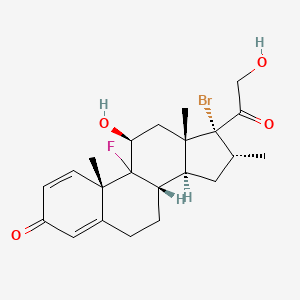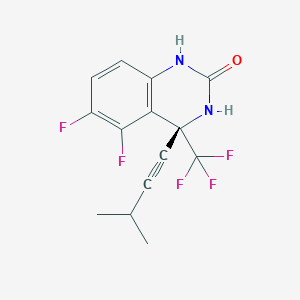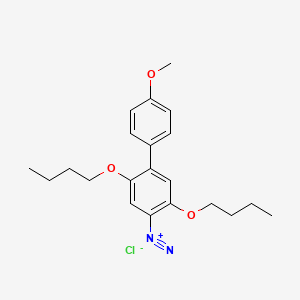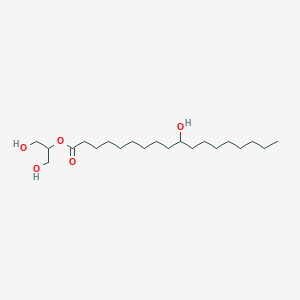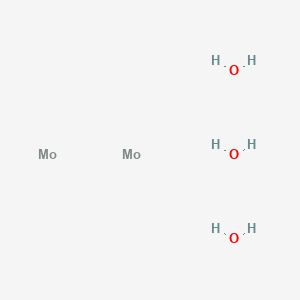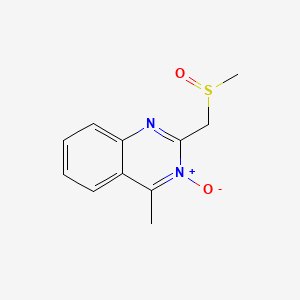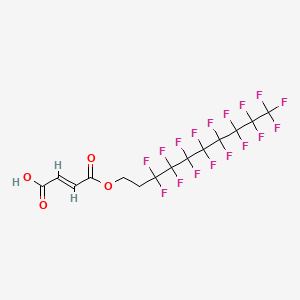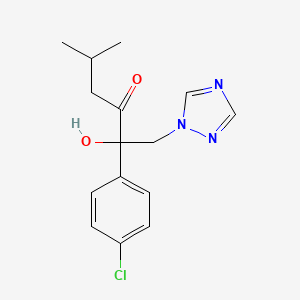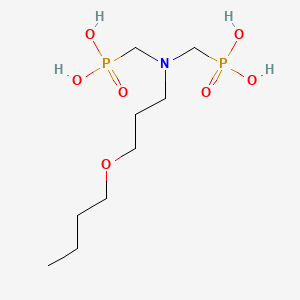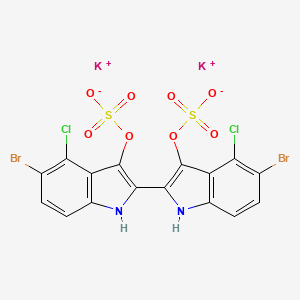![molecular formula C11H20O5 B12687799 [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate CAS No. 40533-68-4](/img/structure/B12687799.png)
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯是一种属于酯类的有机化合物,其特征在于存在一个二氧戊环,该环是一个含有两个氧原子的五元环。
准备方法
合成路线和反应条件
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯的合成通常涉及丁酸与二氧戊环衍生物的反应。一种常见的方法是酯化反应,其中丁酸在酸性催化剂(如硫酸)存在下与[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲醇反应。反应在回流条件下进行,以确保反应物完全转化为所需的酯产物。
工业生产方法
在工业环境中,[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯的生产可以使用连续流反应器进行放大。这种方法可以更好地控制反应参数,如温度、压力和反应物浓度,从而提高最终产品的收率和纯度。此外,在填充床反应器中使用固体酸催化剂可以提高酯化过程的效率。
化学反应分析
反应类型
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将酯基转化为醇。
取代: 亲核取代反应可以将酯基替换为其他官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3),在酸性条件下进行。
还原: 通常使用还原剂如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在碱存在的情况下可以使用胺或硫醇等亲核试剂来促进取代反应。
主要形成的产物
氧化: 羧酸或酮。
还原: 醇。
取代: 酰胺或硫代酯,具体取决于所使用的亲核试剂。
科学研究应用
化学
在化学领域,[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯被用作合成更复杂分子的构建单元。
生物学
在生物学研究中,该化合物可以用作探针来研究酶催化的酯化和水解反应。其酯键易受酶裂解,使其成为研究酯酶和脂肪酶活性的宝贵工具。
医学
在医学领域,[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯具有作为前药的潜在应用。酯键可以在体内水解以释放活性药物,提供一种控制释放机制,可以提高治疗效果并减少副作用。
工业
在工业领域,该化合物因其令人愉悦的气味而用作香料和香料。它还被用作溶剂和合成其他精细化学品的中间体。
作用机制
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯的作用机制涉及酯键的水解,以释放相应的醇和羧酸。这种水解可以被酯酶和脂肪酶等酶催化,这些酶促进酯键的断裂。释放的醇和羧酸随后可以参与各种生化途径,对细胞内的分子靶标发挥作用。
相似化合物的比较
类似化合物
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基乙酸酯: 结构类似,但具有乙酸酯基而不是丁酸酯基。
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丙酸酯: 结构类似,但具有丙酸酯基而不是丁酸酯基。
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基甲酸酯: 结构类似,但具有甲酸酯基而不是丁酸酯基。
独特性
[2-(1-羟乙基)-2-甲基-1,3-二氧戊环-4-基]甲基丁酸酯的独特性在于其特定的酯基,该基团赋予了独特的化学和物理性质。丁酸酯基与其他酯基相比具有不同的反应性特征,影响了化合物在化学反应中的行为及其在各个领域的应用。
属性
CAS 编号 |
40533-68-4 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
[2-(1-hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C11H20O5/c1-4-5-10(13)14-6-9-7-15-11(3,16-9)8(2)12/h8-9,12H,4-7H2,1-3H3 |
InChI 键 |
LYNCVFJUAUWEAM-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OCC1COC(O1)(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



